2-(1-Cyclopentylpiperidin-4-yl)ethanamine
Overview
Description
2-(1-Cyclopentylpiperidin-4-yl)ethanamine, also known as CPC or CYC, is a chemical compound that belongs to the class of piperidine derivatives. It has the empirical formula C12H24N2 and a molecular weight of 196.33 g/mol .
Molecular Structure Analysis
The SMILES string of the compound is NCCC1CCN(CC1)C2CCCC2 . The InChI key is SQPZDQJSVACOTO-UHFFFAOYSA-N . These strings provide a unique representation of the compound’s molecular structure.Scientific Research Applications
DNA Binding and Cytotoxicity Studies
Cu(II) complexes, involving ligands related to 2-(1-Cyclopentylpiperidin-4-yl)ethanamine, have been synthesized and characterized for DNA binding and cytotoxicity. These complexes show good DNA binding propensity and minor structural changes of calf thymus DNA, suggesting potential applications in the field of molecular biology and medicine (Kumar et al., 2012).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, including those derived from ligands similar to this compound, have been examined for their corrosion inhibition properties on mild steel. These complexes show promise in materials science and corrosion engineering (Das et al., 2017).
Pancreatic Lipase Inhibition and Antimicrobial Activity
Schiff bases derived from this compound have been studied for their pancreatic lipase inhibition, showing promising activity. They also exhibit good antioxidant and antimicrobial activities, indicating potential therapeutic applications (Warad et al., 2020).
Quantitative Structure-Activity Relationship (QSAR) Analysis
Thiazole and benzothiazole derivatives, related to this compound, have been analyzed in QSAR studies for H1-antihistamine activity. This research contributes to the development of new pharmacological agents (Brzezińska et al., 2003).
Antitumor Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds related to this compound, have been studied for their antitumor activity. This highlights the potential for developing new antitumor agents (Maftei et al., 2016).
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .
Properties
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c13-8-5-11-6-9-14(10-7-11)12-3-1-2-4-12/h11-12H,1-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPZDQJSVACOTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654721 | |
Record name | 2-(1-Cyclopentylpiperidin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132740-61-5 | |
Record name | 2-(1-Cyclopentylpiperidin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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